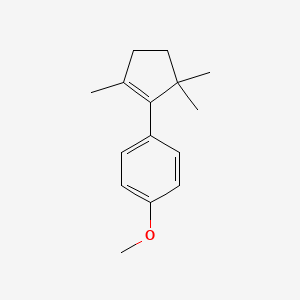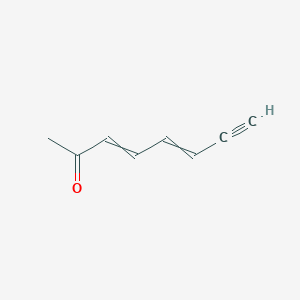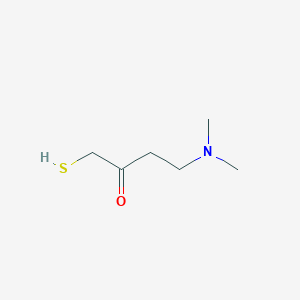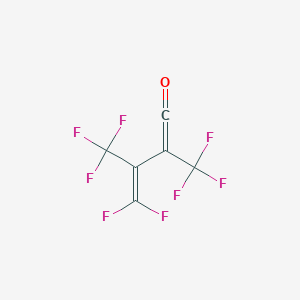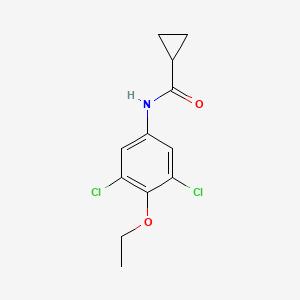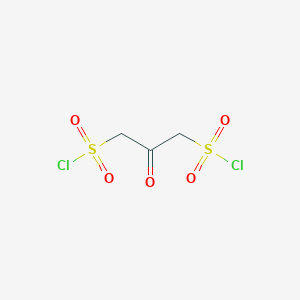
1,3-Propanedisulfonyl dichloride, 2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedisulfonyl dichloride, 2-oxo- is a chemical compound with the molecular formula C₃H₆Cl₂O₄S₂. It is also known as propane-1,3-disulfonyl dichloride. This compound is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanedisulfonyl dichloride, 2-oxo- can be synthesized through the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C₃H₈O₂ + 2HSO₃Cl → C₃H₆Cl₂O₄S₂ + 2H₂O
Industrial Production Methods
In industrial settings, the production of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedisulfonyl dichloride, 2-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride groups to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis reactions
Scientific Research Applications
1,3-Propanedisulfonyl dichloride, 2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties
Mechanism of Action
The mechanism of action of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound can modify proteins by reacting with amino groups, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedisulfonyl chloride: Similar structure but lacks the oxo group.
1,2-Ethanedisulfonyl dichloride: Shorter carbon chain.
1,4-Butanedisulfonyl dichloride: Longer carbon chain.
Uniqueness
1,3-Propanedisulfonyl dichloride, 2-oxo- is unique due to the presence of the oxo group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more versatile in certain synthetic applications compared to its analogs .
Properties
CAS No. |
58886-69-4 |
|---|---|
Molecular Formula |
C3H4Cl2O5S2 |
Molecular Weight |
255.1 g/mol |
IUPAC Name |
2-oxopropane-1,3-disulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O5S2/c4-11(7,8)1-3(6)2-12(5,9)10/h1-2H2 |
InChI Key |
NFMBSIHRRFSFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CS(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


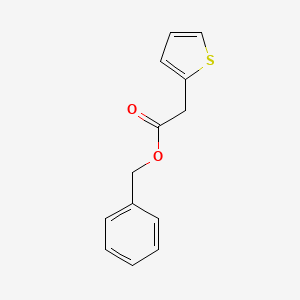
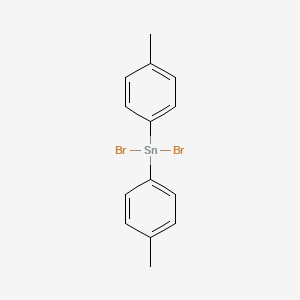
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
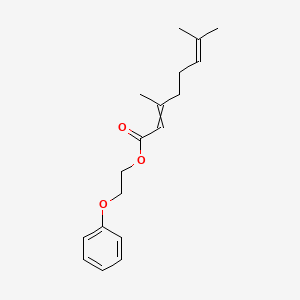

![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
